molecular formula C26H25NO6 B1599504 Fmoc-(S)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid CAS No. 501015-37-8

Fmoc-(S)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid

Cat. No. B1599504
M. Wt: 447.5 g/mol
InChI Key: QSMAODFWAGUNGQ-QFIPXVFZSA-N
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Description

Fmoc-(S)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid , also known as Fmoc-DOPA , is a derivative of 3,4-dimethoxyphenylacetic acid . The compound features an Fmoc (9-fluorenylmethoxycarbonyl) protecting group attached to the amino group. This protecting group is commonly used in peptide synthesis to prevent unwanted side reactions during coupling steps.



Synthesis Analysis

The synthesis of Fmoc-DOPA involves several steps:



  • Protection of the amino group : The amino group of DOPA is protected using the Fmoc group.

  • Activation of the carboxylic acid : The carboxylic acid group is activated, typically with a coupling reagent such as DIC (diisopropylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .

  • Coupling reaction : The activated carboxylic acid is coupled with the protected amino group to form Fmoc-DOPA.

  • Deprotection : The Fmoc group is removed under basic conditions, yielding the final product.



Molecular Structure Analysis

The molecular formula of Fmoc-DOPA is C26H25NO6 , with a molecular weight of 447.48 g/mol . The compound exhibits a solid form and has the following SMILES representation:


COc1ccc(CC@HOCC2c3ccccc3-c4ccccc24)C(O)=O)cc1OC

The InChI key for Fmoc-DOPA is XJRGWWYKCGWQHH-QFIPXVFZSA-N .



Chemical Reactions Analysis

Fmoc-DOPA can participate in various chemical reactions typical of amino acids and peptides. These include amidation , esterification , and peptide bond formation . Its reactivity is influenced by the Fmoc protecting group and the carboxylic acid functionality.



Physical And Chemical Properties Analysis


  • Solubility : Fmoc-DOPA is soluble in organic solvents such as DMF (dimethylformamide) and DMSO (dimethyl sulfoxide) .

  • Melting Point : The compound typically melts at around 170-180°C .

  • Appearance : Fmoc-DOPA appears as a white to off-white solid .


Safety And Hazards


  • Storage : Store Fmoc-DOPA as a non-combustible solid .

  • WGK Classification : It is classified as WGK 3 (moderately hazardous to water).

  • Flash Point : Not applicable.


Future Directions

Research on Fmoc-DOPA continues to explore its applications in peptide synthesis, drug development, and bioconjugation. Investigating its biological activity and potential therapeutic uses remains an area of interest.


Please note that this analysis is based on available information, and further studies may reveal additional insights into Fmoc-DOPA’s properties and applications123.


properties

IUPAC Name

(3S)-3-(3,4-dimethoxyphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO6/c1-31-23-12-11-16(13-24(23)32-2)22(14-25(28)29)27-26(30)33-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-13,21-22H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMAODFWAGUNGQ-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427500
Record name (3S)-3-(3,4-Dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-3-(3,4-dimethoxyphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid

CAS RN

501015-37-8
Record name (3S)-3-(3,4-Dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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